Lovaza

描述

Lovaza is a pharmaceutical compound primarily composed of omega-3-acid ethyl esters, which include eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet to reduce triglyceride levels in adult patients with severe hypertriglyceridemia (triglyceride levels ≥500 mg/dL) .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Lovaza involves the extraction and purification of omega-3 fatty acids from fish oilThis involves reacting the fatty acids with ethanol in the presence of a catalyst, typically an acid or base, to form omega-3-acid ethyl esters .

Industrial Production Methods: On an industrial scale, the production of this compound involves several steps:

Extraction: Fish oil is extracted from fish tissues.

Purification: The extracted oil undergoes purification to remove impurities and concentrate the omega-3 fatty acids.

Transesterification: The purified omega-3 fatty acids are reacted with ethanol to form ethyl esters.

Encapsulation: The ethyl esters are encapsulated in gelatin capsules for oral administration .

Types of Reactions:

Oxidation: Omega-3 fatty acids can undergo oxidation, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions are less common for omega-3 fatty acids but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or peroxides in the presence of light or heat.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Peroxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Various substituted fatty acid derivatives .

科学研究应用

Hyperlipidemia Management

Lovaza is primarily indicated for the treatment of very high triglyceride levels (≥500 mg/dL). Clinical trials have demonstrated its effectiveness in reducing triglyceride levels and improving lipid profiles.

Clinical Efficacy

- Triglyceride Reduction : In a study involving patients with very high triglyceride levels, this compound at a dosage of 4 grams per day resulted in a median reduction of triglycerides by 44.9% compared to placebo, which showed an increase of 6.7% .

- Lipid Profile Improvement : this compound also significantly reduced non-HDL cholesterol and VLDL cholesterol levels while increasing HDL cholesterol levels .

| Parameter | This compound (N=42) | Placebo (N=42) | Difference (%) |

|---|---|---|---|

| Triglycerides | -44.9 | +6.7 | -51.6 |

| Non-HDL-C | -13.8 | -3.6 | -10.2 |

| VLDL-C | -41.7 | -0.9 | -40.8 |

| HDL-C | +9.1 | 0.0 | +9.1 |

Cardiovascular Health

This compound has been studied for its cardiovascular benefits, particularly in patients with coronary artery disease.

Clinical Findings

- Reduction in Cardiac Events : In patients who had experienced acute myocardial infarction, this compound showed a significant benefit in lipid management but did not reduce the rate of cardiac events compared to placebo .

- Vein Graft Occlusion : Research indicated that this compound reduced the incidence of vein graft occlusion in patients undergoing coronary artery bypass grafting .

Anti-inflammatory Effects

The anti-inflammatory properties of omega-3 fatty acids have been explored in various conditions, including systemic lupus erythematosus and other inflammatory diseases.

Research Insights

- Systemic Lupus Erythematosus : A study on lupus-prone mice demonstrated that this compound significantly extended lifespan and reduced inflammatory markers such as anti-dsDNA antibodies and pro-inflammatory cytokines when administered at higher doses (4%) .

- Cytokine Modulation : this compound treatment was associated with decreased levels of inflammatory cytokines (IL-1β, IL-6, TNF-α), suggesting its potential role in modulating inflammation .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, some studies have reported adverse effects, particularly concerning bleeding tendencies.

Adverse Reactions

- Hemorrhagic Diathesis : Increased incidences of peritoneal hemorrhagic diathesis were observed in animal studies, raising concerns about bleeding risks associated with high doses of omega-3 fatty acids .

- Monitoring Requirements : Patients on this compound should be monitored for potential increases in LDL cholesterol levels and bleeding risks, especially when combined with anticoagulants or antiplatelet therapies .

作用机制

The exact mechanism of action of Lovaza is not fully understood. it is believed to involve several pathways:

Inhibition of acyl CoA1,2-diacylglycerol acyltransferase: Reduces the synthesis of triglycerides in the liver.

Increased mitochondrial and peroxisomal β-oxidation: Enhances the breakdown of fatty acids.

Decreased lipogenesis: Reduces the formation of new fatty acids in the liver.

Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream

相似化合物的比较

Vascepa (icosapent ethyl): Contains only eicosapentaenoic acid and is used to lower triglyceride levels.

Fenofibrate: A fibric acid derivative used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.

Comparison:

Lovaza vs. Vascepa: this compound contains both eicosapentaenoic acid and docosahexaenoic acid, while Vascepa contains only eicosapentaenoic acid.

This compound vs. Fenofibrate: Fenofibrate is effective at reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels but is less effective than statins at reducing low-density lipoprotein cholesterol levels.

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study Lovaza's effects on inflammatory pathways, and how are they validated?

Preclinical studies often employ lupus-prone (NZB×NZW)F1 mice to evaluate this compound's anti-inflammatory and lifespan-extending effects. Experimental designs typically include dose-dependent comparisons (e.g., 1% vs. 4% this compound in diet) and placebo controls (corn oil). Validation involves measuring serum cytokines (IL-1, TNF-α), oxidative stress markers, and histopathological changes in target organs like kidneys .

Q. How are clinical trial dosages for this compound justified, and what methodological considerations apply?

The standard dose (4 g/day) is derived from trials demonstrating triglyceride (TG) reduction efficacy. Trials require patients to maintain lipid-lowering diets and exclude those with fish allergies. Doses are administered with meals to enhance absorption, and outcomes focus on TG, VLDL-C, and HDL-C levels. LDL-C monitoring is critical due to potential adverse increases .

Q. What are the primary outcome measures in this compound trials targeting hypertriglyceridemia?

Key endpoints include median TG reduction (baseline vs. placebo), changes in non-HDL-C and VLDL-C, and safety parameters like LDL-C elevation. Trials often exclude patients with secondary TG causes (e.g., diabetes) to isolate drug effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's modulation of NF-κB signaling?

In murine models, 4% this compound suppresses NF-κB activation and p65 nuclear translocation, reducing pro-inflammatory cytokines. However, human trials may show variability due to comorbidities (e.g., coronary heart disease) or concurrent therapies (e.g., sertraline). Methodological adjustments include stratified subgroup analyses and mechanistic studies using ex vivo immune cell assays .

Q. What strategies optimize translational relevance when extrapolating preclinical this compound findings to human populations?

Dose equivalency must account for metabolic differences (e.g., murine 4% diet ≈ human 4 g/day). Researchers should validate biomarkers (e.g., IL-6, oxidative enzymes) across species and incorporate patient-derived samples (e.g., PBMCs) to confirm pathways like inflammasome suppression .

Q. How do researchers address this compound's variable impact on LDL-C in clinical trials?

LDL-C elevation is monitored via frequent lipid profiling. Statin co-administration or patient stratification by baseline LDL-C can mitigate confounding. Mechanistic studies suggest this compound's TG-lowering effects may indirectly alter LDL particle composition, warranting advanced lipid subfraction analyses .

Q. What experimental designs are recommended to assess this compound's long-term cardiovascular outcomes?

Longitudinal trials should integrate composite endpoints (e.g., major adverse cardiac events) with biomarker panels (hs-CRP, lipoprotein-associated phospholipase A2). Placebo-controlled cohorts and crossover designs enhance statistical power, while Mendelian randomization studies can clarify causality in observational data .

Q. How can in vitro models elucidate this compound's molecular mechanisms beyond lipid modulation?

Cell culture systems (e.g., endothelial cells or macrophages) treated with omega-3 metabolites (EPA/DHA) can map anti-inflammatory pathways (e.g., PPAR-γ activation, NLRP3 inflammasome inhibition). Dose-response assays and siRNA knockdowns validate target specificity .

Q. Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound preclinical studies?

Standardize diet formulations (e.g., % this compound vs. placebo oil), housing conditions, and endpoint assays (e.g., ELISA kits from single vendors). Publish raw data for survival curves, cytokine levels, and histopathology in open-access repositories .

Q. How should researchers handle conflicting data between this compound's anti-inflammatory and pro-oxidant effects?

Conduct redox balance assays (e.g., glutathione levels, ROS quantification) alongside inflammatory markers. Use factorial designs to test interactions with antioxidants (e.g., N-acetylcysteine) and control for dietary confounders .

Q. What ethical and regulatory frameworks apply to this compound trials in comorbid populations (e.g., depression + coronary disease)?

Obtain FDA Investigational New Drug (IND) approval for off-label uses (e.g., depression). Ensure informed consent clarifies risks of LDL-C elevation and drug interactions (e.g., with sertraline). Data safety boards must review interim results for adverse events .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze this compound's non-linear dose-response relationships?

Use mixed-effects models to account for inter-individual variability. Dose stratification (e.g., 1% vs. 4%) and post hoc tests (e.g., Tukey’s HSD) clarify thresholds for efficacy and safety. Report effect sizes with 95% confidence intervals .

Q. What guidelines ensure transparent reporting of this compound trial data?

Follow CONSORT criteria for clinical trials and ARRIVE guidelines for preclinical studies. Disclose funding sources (e.g., GlaxoSmithKline’s material support) and conflicts of interest. Publish negative results to avoid publication bias .

属性

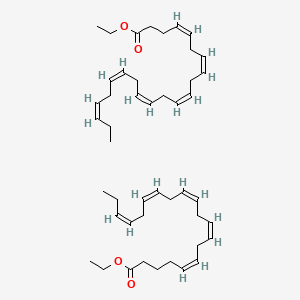

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMGIJFHGGCSLO-FIAQIACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861006-80-6 | |

| Record name | Lovaza | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。